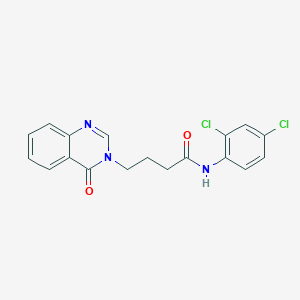
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, also known as AG-1478, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in several cellular processes such as cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress or have mutated EGFR. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to selectively inhibit EGFR tyrosine kinase without affecting other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit EGFR tyrosine kinase activity. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. In addition, it may have off-target effects that could lead to unintended consequences.
Direcciones Futuras
There are several future directions for research on N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide and to identify any off-target effects it may have.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. This intermediate is then reacted with 2-aminobenzonitrile to form 2-(2,4-dichlorophenyl)-4-(2-cyanophenylamino)quinazoline. Finally, this intermediate is reacted with butyric anhydride to form N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. In addition to cancer therapy, N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-12-7-8-16(14(20)10-12)22-17(24)6-3-9-23-11-21-15-5-2-1-4-13(15)18(23)25/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILMVJCOAKYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-dimethylbenzamide](/img/structure/B7535789.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B7535795.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7535816.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B7535847.png)
![1-[5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7535852.png)
![4-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B7535856.png)
![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)